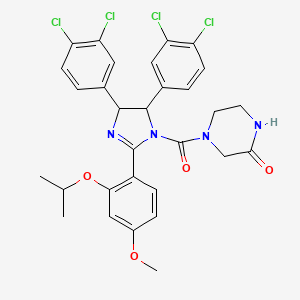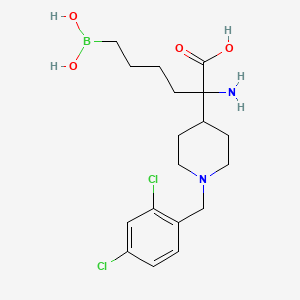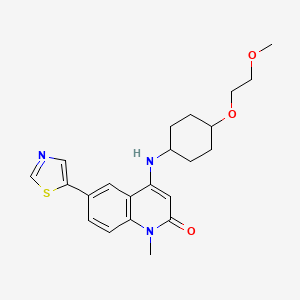
CD38 inhibitor 1
Descripción general
Descripción
CD38 inhibitor 1 is a potent inhibitor of CD38, a multifunctional cell surface protein with receptor/enzymatic functions . It is selective for CD38 over other enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), sirtuin 1 (SIRT1), and nicotinamide phosphoribosyltransferase (Nampt) when used at a concentration of 100 nM . It has been shown to increase NAD+ levels in mouse embryonic fibroblasts (MEFs) .
Synthesis Analysis
The synthesis of CD38 inhibitor 1 involves a total synthesis of the N1-IMP scaffold from adenine . The 5’-phosphate group is essential for useful activity .Molecular Structure Analysis
CD38 is a type II transmembrane glycoprotein composed of a single chain of 45 kDa, with three different domains: intracellular (20 amino acids), trans-membrane (23 amino acids), and extracellular (257 amino acids), with 2 to 4 N-linked oligosaccharide chains containing sialic acid residues .Chemical Reactions Analysis
CD38 inhibitor 1 interacts with the nicotinamide mononucleotide (NMN) binding site . The 8-NH2-N1-IMP is the most potent inhibitor and HPLC studies showed this ligand to be cleaved at high CD38 concentrations, confirming its access to the CD38 catalytic machinery .Physical And Chemical Properties Analysis
CD38 inhibitor 1 has a molecular formula of C22H27N3O3S and a molecular weight of 413.53 . It is soluble in DMSO at a concentration of ≥ 60 mg/mL .Aplicaciones Científicas De Investigación
Antitumor Activity
CD38 inhibitor 1 has been shown to have antitumor activity. It modulates the intra- and extracellular functions of CD38, leading to antitumor activity . The inhibitor prevents the conversion of extracellular NAD+ to ADPR or cADPR in cancer cell lines and PBMCs . It also inhibits intracellular CD38 activity and elevates intracellular NAD+ levels in cultured human primary T cells .
Improvement of T Cell Fitness
The inhibitor has been shown to improve T cell fitness. Genetic knockout of CD38 prevents tumor growth and improves T cell fitness . The inhibitor prevents the conversion of extracellular NAD+ to ADPR or cADPR, which can impact T cell fitness and effector function .
Inhibition of CD38-Mediated Hydrolysis of cADPR
The inhibitor has been shown to inhibit CD38-mediated hydrolysis of cADPR . The 5′-phosphate group proved essential for useful activity . 8-NH2-N1-IMP is the most potent inhibitor (IC50 = 7.6 μM) and importantly HPLC studies showed this ligand to be cleaved at high CD38 concentrations, confirming its access to the CD38 catalytic machinery .
Increase in NAD+ Levels
CD38 inhibitor 1 increases NAD+ levels in mouse embryonic fibroblasts (MEFs) . It also decreases glucose and insulin levels in an intraperitoneal glucose tolerance test in 2-year-old mice .
Regulation of CD4+/CD8+ Regulatory T Cell Functions
Experiments performed using specific inhibitors of CD38, CD39, and CD73 demonstrated that both pathways are crucial for CD4+/CD8+ regulatory T cell functions .
Prevention of Age-Related NAD+ Decline
A highly potent and specific CD38 inhibitor, 78c, prevents age-related NAD+ decline . Treatment of old mice with 78c improved physiological and metabolic parameters . Inhibition of CD38 promotes an increase in NAD+ and its precursors in tissue .
Safety And Hazards
Direcciones Futuras
CD38-directed therapies have revolutionized the treatment landscape for multiple myeloma, leading to high rates of complete remission and increasing depth of response . Future research will focus on optimizing efficacy without compromising safety . The development of CD38-based combination therapies will contribute to further improvement in the outcome of patients .
Propiedades
IUPAC Name |
4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQALSOBHVEJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336660 | |
| Record name | CD38-IN-78c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CD38 inhibitor 1 | |
CAS RN |
1700637-55-3 | |
| Record name | CD38-IN-78c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



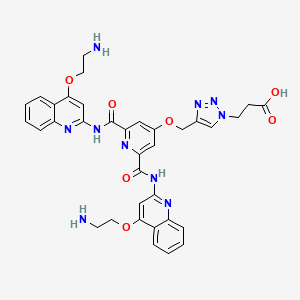

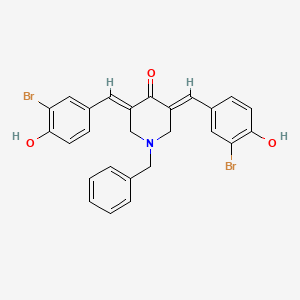
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)
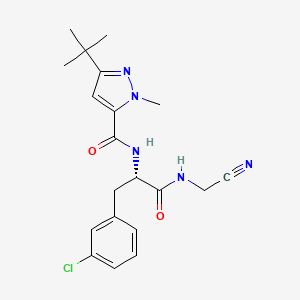
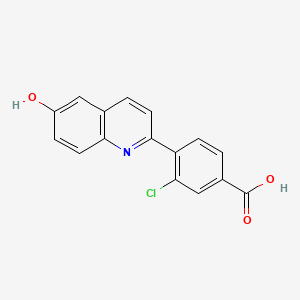
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)
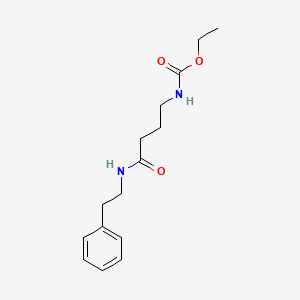
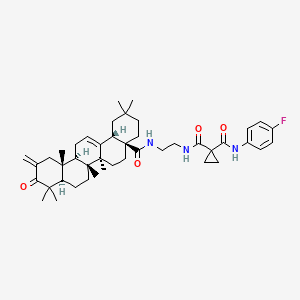
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
